6-(3,5-Dimethyl-1H-pyrazol-4-YL)nicotinic acid
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Overview
Description
6-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)NICOTINICACID is an organic compound with the molecular formula C11H11N3O2 It is a derivative of nicotinic acid, featuring a pyrazole ring substituted with two methyl groups at positions 3 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)NICOTINICACID typically involves the condensation of 3,5-dimethylpyrazole with a nicotinic acid derivative. One common method includes the reaction of 3,5-dimethylpyrazole with nicotinic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)NICOTINICACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)NICOTINICACID has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)NICOTINICACID involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s pyrazole ring and nicotinic acid moiety contribute to its binding affinity and specificity .
Comparison with Similar Compounds
3,5-Dimethylpyrazole: A precursor in the synthesis of 6-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)NICOTINICACID, known for its use in coordination chemistry.
Nicotinic Acid: The parent compound, widely used in medicinal chemistry for its lipid-lowering effects.
Uniqueness: 6-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)NICOTINICACID is unique due to its dual functionality, combining the properties of both pyrazole and nicotinic acid. This dual functionality enhances its versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C11H11N3O2 |
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Molecular Weight |
217.22 g/mol |
IUPAC Name |
6-(3,5-dimethyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H11N3O2/c1-6-10(7(2)14-13-6)9-4-3-8(5-12-9)11(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
JHRPWAPIHQQCAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)C2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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